molecular formula C16H9F4N3O2 B1673665 KKL-40

KKL-40

Cat. No.: B1673665
M. Wt: 351.25 g/mol
InChI Key: AFCDUJHJWVOHTF-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized for its significant potential in antibacterial research . This compound is of high interest in early-stage research for developing novel therapeutics against multidrug-resistant bacterial pathogens, a critical area of public health concern. Its primary research application lies in the investigation of new anti-gonococcal agents. Compounds based on the 1,3,4-oxadiazole core have demonstrated potent in vitro activity against Neisseria gonorrhoeae , including strains resistant to frontline treatments like azithromycin . The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry due to its favorable properties as a bioisostere, which can enhance a molecule's ability to interact with biological targets and improve its metabolic stability . The specific incorporation of fluorine and trifluoromethyl groups in this molecule is a common strategy in drug discovery to fine-tune key properties such as lipophilicity, metabolic stability, and membrane permeability, thereby optimizing the compound's potential for further development . This product is intended for research and experimental use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCDUJHJWVOHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization reactions using hydrazides and carboxylic acid derivatives. Two primary approaches dominate the literature:

Cyclization of Hydrazides with Carboxylic Acid Derivatives

In this method, a hydrazide intermediate reacts with a carboxylic acid chloride or anhydride under acidic or basic conditions. For example, methyl 2-chloro-5-cyanobenzoate was reacted with hydroxylamine hydrochloride to form an amine oxime, which subsequently underwent cyclization with 3,6-dichloropicolinoyl chloride in toluene to yield the oxadiazole ring. The use of triethylamine as a base facilitated the elimination of HCl, driving the reaction to completion.

Oxidative Cyclization Using H₂O₂ and I₂

An alternative method involves oxidative cyclization of N-acylhydrazones. For instance, p-methoxy benzoyl hydrazide and p-methoxy benzaldehyde were condensed to form an N-acylaldehyde hydrazone, which was then treated with H₂O₂ and iodine in dimethyl sulfoxide (DMSO) to yield the oxadiazole ring. This method achieved cyclization at 60–70°C over 10–12 hours, with yields exceeding 70% after purification.

Table 1: Comparison of Oxadiazole Cyclization Methods
Method Reagents/Conditions Yield (%) Reference
Hydrazide Cyclization Triethylamine, toluene, reflux 79
Oxidative Cyclization H₂O₂, I₂, DMSO, 60–70°C 72

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution

In a representative procedure, methyl 2-chloro-5-iodobenzoate underwent cyanation with copper cyanide (CuCN) and l-proline in dimethylformamide (DMF) at 70°C, followed by substitution with 4-fluorophenylboronic acid under palladium catalysis. This two-step process achieved a 79% yield for the intermediate methyl 2-chloro-5-cyanobenzoate.

Direct Functionalization During Oxadiazole Formation

Some protocols incorporate the 4-fluorophenyl group early in the synthesis. For example, 4-fluorophenylhydrazine was condensed with trifluoromethylbenzoyl chloride to form a hydrazide, which was subsequently cyclized to the oxadiazole. This approach reduced the need for post-cyclization modifications.

Amide Coupling with Trifluoromethylbenzamide

The final step involves coupling the oxadiazole intermediate with 3-(trifluoromethyl)benzoyl chloride.

BOP-Mediated Coupling

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent was used to activate the carboxyl group of 3-(trifluoromethyl)benzoic acid, enabling efficient amide bond formation with the oxadiazole amine. Reactions conducted in dichloromethane at room temperature achieved yields of 85–90%.

Schotten-Baumann Reaction

In a simpler approach, the oxadiazole amine was reacted with 3-(trifluoromethyl)benzoyl chloride in aqueous sodium hydroxide and dichloromethane. This method, while less efficient (yields: 65–70%), avoided the use of expensive coupling reagents.

Table 2: Amide Coupling Efficiency
Method Conditions Yield (%) Reference
BOP-Mediated Dichloromethane, room temp 88
Schotten-Baumann NaOH, CH₂Cl₂, 0°C 68

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and high-throughput screening have been employed to enhance reproducibility. Key advancements include:

  • Catalyst Optimization : l-Proline was identified as a cost-effective catalyst for cyanation reactions, improving yields from 66% to 79%.
  • Purification Techniques : Recrystallization from ethanol-water mixtures (7:3 v/v) achieved >99% purity, critical for pharmaceutical applications.

Challenges and Solutions

Byproduct Formation During Cyclization

Prolonged reaction times in hydrazide cyclization led to amide byproducts. This was mitigated by strict temperature control (70°C for 2 hours, followed by 100°C for 9 hours).

Hydrolysis of Trifluoromethyl Groups

The electron-withdrawing nature of the trifluoromethyl group increased susceptibility to hydrolysis. Using anhydrous solvents and inert atmospheres minimized degradation.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole and benzamide moieties.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C18H15F4N3O2
  • Molecular Weight : 351.25 g/mol
  • IUPAC Name : N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Medicinal Chemistry

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is primarily studied for its potential as an antimicrobial and anticancer agent. The compound exhibits the ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.

Mechanism of Action:

  • Enzyme Inhibition : The compound inhibits enzymes such as transglycosylases involved in bacterial cell wall synthesis, positioning it as a potential antimicrobial agent.
  • Induction of Apoptosis : In cancer cells, it may disrupt signaling pathways that regulate cell proliferation and apoptosis.

The biological activity of this compound has been attributed to its structural features that enable it to interact with various biological targets. Notable findings include:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via p53 pathway
U-937 (Leukemia)2.41Inhibits thymidylate synthase
HeLa (Cervical Cancer)10.38Histone deacetylase inhibition

These results indicate that the compound not only inhibits cancer cell growth but also promotes programmed cell death, making it a promising candidate for further development as an anticancer agent.

Materials Science

The unique structural features of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide make it useful in developing advanced materials, including polymers and nanomaterials. The compound's electronic properties allow for applications in organic electronics and photonics.

Anticancer Studies

Recent studies have demonstrated significant anticancer activity against various cell lines:

  • A study showed that the compound exhibited a high growth inhibition percentage against the SNB-19 and OVCAR-8 cancer cell lines.
  • Another investigation highlighted its efficacy against a range of cancer types including breast and cervical cancers.

Antimicrobial Studies

In vitro assays have indicated that this compound possesses antimicrobial properties by disrupting bacterial cell wall synthesis through enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as transglycosylases, which are involved in bacterial cell wall synthesis, making it a potential antimicrobial agent. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of KKL-40, highlighting differences in substituents, synthetic yields, purity, and biological activities:

Compound Name/ID Oxadiazole Substituent Benzamide Substituent Yield (%) Purity (%) Biological Activity Reference
This compound (Main compound) 4-fluorophenyl 3-(trifluoromethyl) - - Not reported in evidence
MMV102872 4-chlorophenyl 3-(trifluoromethyl) - - Antimycobacterial, antifungal
Compound 6 (Ev1) 5,6,7,8-tetrahydronaphthalen-2-yl 3-(trifluoromethyl) 15 95.5 Not reported
Compound 19 (Ev2) 2,3-dihydrobenzo[b][1,4]dioxin-6-yl 3-(trifluoromethyl) - 95.0–100 Not reported
Compound 13 (Ev4) 5,6,7,8-tetrahydronaphthalen-2-yl 4-(fluoromethyl) 28 100 Not reported
Compound 3d (Ev12) 3-hydroxyquinoxalin-2-yl 3,5-bis(trifluoromethyl) - - Not reported
Key Observations:
  • Substituent Effects on Oxadiazole Core: Halogenated Aryl Groups: this compound (4-fluorophenyl) and MMV102872 (4-chlorophenyl) differ only in the halogen atom. The chloro substituent in MMV102872 enhances antimycobacterial and antifungal activity, with reported MIC values <0.5 μM against Sporothrix spp. . Fluorine’s smaller size and higher electronegativity may alter binding kinetics compared to chlorine. 58% for Compound 12 (Ev4)) .
  • Benzamide Modifications :

    • Trifluoromethyl Position : this compound and MMV102872 share a 3-(trifluoromethyl) group, whereas Compound 3d (Ev12) incorporates 3,5-bis(trifluoromethyl) substituents, likely increasing steric hindrance and lipophilicity .
    • Fluoromethyl vs. Methoxy : Compound 13 (4-fluoromethyl) exhibits 100% HPLC purity, suggesting superior synthetic optimization compared to methoxy-substituted analogs like Compound 8 (Ev1, 12% yield, 97.9% purity) .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to the oxadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

  • Chemical Formula : C18H15F4N3O2
  • Molecular Weight : 351.25 g/mol
  • IUPAC Name : N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

The biological activity of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is primarily attributed to its interaction with various biological targets. The oxadiazole ring and the trifluoromethyl group enhance its ability to modulate enzyme activities and disrupt cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .

Anticancer Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via p53 pathway
U-937 (Leukemia)2.41Inhibits thymidylate synthase
HeLa (Cervical Cancer)10.38HDAC inhibition

These findings suggest that the compound not only inhibits cancer cell growth but also promotes programmed cell death, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusEffective (MIC 2 µg/ml)
Escherichia coliModerate
Candida albicansEffective

Case Studies

  • Study on Anticancer Potential : A study highlighted that derivatives of oxadiazole compounds exhibit higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines . This suggests that modifications to the oxadiazole structure can enhance therapeutic efficacy.
  • Antimicrobial Evaluation : Another research evaluated the antimicrobial properties of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated aromatic groups showed superior activity compared to non-fluorinated analogs .

Q & A

Q. What are the common synthetic routes for synthesizing N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. A general approach includes:

  • Step 1 : Coupling 4-fluorophenylacetic acid with hydrazine to form a hydrazide intermediate.
  • Step 2 : Cyclization of the hydrazide with carbon disulfide or cyanogen bromide to form the oxadiazole core .
  • Step 3 : Amide coupling between the oxadiazole intermediate and 3-(trifluoromethyl)benzoyl chloride, often using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxadiazole ring formation and trifluoromethyl group position .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve the 3D structure and confirm stereoelectronic effects of the fluorophenyl and trifluoromethyl groups .
  • IR Spectroscopy : Identification of amide (C=O, ~1650 cm1^{-1}) and oxadiazole (C=N, ~1600 cm1^{-1}) bonds .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Ethanol/water mixtures are ideal for removing unreacted starting materials .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) separates polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Cyclization steps require precise heating (80–100°C) to avoid decomposition .
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates amide coupling, reducing reaction time from 24h to 6h .
  • Solvent Optimization : Replacing DMF with dichloromethane in coupling steps minimizes side reactions (e.g., hydrolysis) .

Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?

  • Functional Group Modifications :
  • Replace the 4-fluorophenyl group with chlorophenyl or methyl groups to assess antibacterial potency changes .
  • Introduce electron-withdrawing groups (e.g., nitro) at the benzamide para-position to enhance enzyme inhibition .
    • In Vitro Assays : Test derivatives against target enzymes (e.g., dihydrofolate reductase) using fluorescence-based activity assays .

Q. How can contradictions in reported biological activity data be resolved?

  • Reproducibility Checks : Validate assay protocols (e.g., MIC values for antimicrobial activity) across multiple labs .
  • Target-Specific Profiling : Use CRISPR-based gene knockout models to confirm whether activity is mediated by purported targets (e.g., bacterial topoisomerase IV) .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to human kinase domains or bacterial enzymes .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic stability .

Q. How can stability issues during synthesis or storage be mitigated?

  • Light/Temperature Sensitivity : Store the compound in amber vials at –20°C to prevent oxadiazole ring degradation .
  • Moisture Control : Use molecular sieves in reaction mixtures and storage containers to avoid hydrolysis of the trifluoromethyl group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.